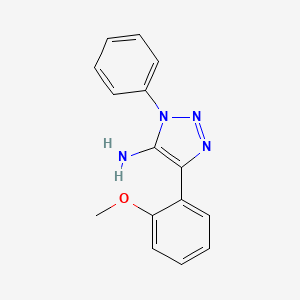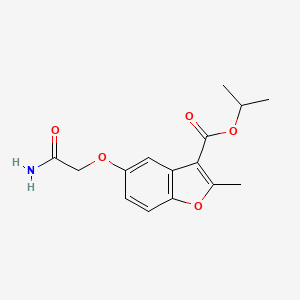![molecular formula C12H12N4O3S B6534418 N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide CAS No. 313239-26-8](/img/structure/B6534418.png)
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide
Vue d'ensemble
Description
“N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide” is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives . It has a molecular formula of C10H8N4O3S and an average mass of 264.260 Da .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, such as “N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide”, typically involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of these starting materials with methyl hydrazinecarbodithioate or hydrazinecarbothioamide affords 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives . The targeted 1,3,4-thiadiazolyl derivatives are then prepared by the reaction of these hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of “N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide” is characterized by the presence of a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom . This ring is attached to a 3-nitrophenyl group and a butanamide group .Applications De Recherche Scientifique
Biological Potential of Indole Derivatives
Indole derivatives, which are structurally similar to “N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide”, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide” could potentially have similar applications in these areas.
Antinociceptive Agents
1,3,4-thiadiazole derivatives, a class of compounds to which “N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide” belongs, have been synthesized and investigated for their antinociceptive effects on the nervous system . These compounds have shown effects against mechanical, thermal, and chemical stimuli, suggesting potential applications in pain management .
Antibacterial and Antifungal Applications
1,3,4-thiadiazole derivatives have also been synthesized and assessed for their antibacterial activity on both Gram-positive and Gram-negative bacteria . In addition, their anti-fungal property was assessed for Candida albicans ATCC 26555 . This suggests that “N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide” could potentially be used in the development of new antibacterial and antifungal agents.
Ecosystem Research Applications
While the term “Oprea1_437249” does not directly relate to the compound , it is worth noting that it is associated with the OPERAS project . This project aims to improve the understanding of how Ecosystem Services/Natural Capital (ES/NC) concepts may contribute to human well-being in different social-ecological systems . Although this is not a direct application of the compound, it highlights the importance of scientific nomenclature in various research fields.
Nuclear Fission Research
The name “Oprea1_437249” is also associated with research into fast proton-induced fission of 238U . While this is not a direct application of the compound, it demonstrates the breadth of research fields that can be associated with a given compound name.
Potential in Medicine, Electronics, and Industry
Fast proton-induced fission of 238U by protons with energy higher than 20 MeV becomes of interest for the production of radioisotopes with applications in medicine, electronics, industry, and other fields of human activities . This suggests that “N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide” could potentially be used in these areas.
Orientations Futures
The future research directions for “N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide” and other 1,3,4-thiadiazole derivatives could involve further exploration of their biological activities and potential applications in medicine. Given their wide range of biological activities, these compounds could be further developed and optimized for use as therapeutic agents in various disease conditions .
Mécanisme D'action
Target of Action
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide, also known as Oprea1_437249, primarily targets specific enzymes or receptors involved in cellular signaling pathways. These targets often include kinases, which play a crucial role in regulating various cellular processes such as growth, differentiation, and apoptosis .
Mode of Action
The compound interacts with its targets by binding to the active site of the enzyme or receptor, inhibiting its activity. This binding can lead to conformational changes in the target protein, preventing it from interacting with its natural substrates or partners. As a result, the downstream signaling pathways are disrupted, leading to altered cellular responses .
Biochemical Pathways
Oprea1_437249 affects several biochemical pathways, including those involved in cell proliferation and survival. By inhibiting key kinases, the compound can block the MAPK/ERK and PI3K/AKT pathways, which are critical for cell growth and survival. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Pharmacokinetics
The pharmacokinetics of Oprea1_437249 involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream and distributed to various tissues, where it exerts its effects. It is metabolized primarily in the liver by cytochrome P450 enzymes and excreted through the kidneys. The bioavailability of the compound is influenced by its solubility and stability in the gastrointestinal tract .
Result of Action
At the molecular level, the inhibition of target kinases by Oprea1_437249 leads to decreased phosphorylation of downstream signaling proteins. This results in the suppression of cell proliferation and induction of apoptosis. At the cellular level, these effects translate to reduced tumor growth and potentially enhanced sensitivity to other therapeutic agents .
Action Environment
The efficacy and stability of Oprea1_437249 can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. For instance, acidic or basic conditions can affect the compound’s stability, while high temperatures may accelerate its degradation. Additionally, interactions with other drugs or biomolecules can modulate its activity and bioavailability .
Propriétés
IUPAC Name |
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-2-4-10(17)13-12-15-14-11(20-12)8-5-3-6-9(7-8)16(18)19/h3,5-7H,2,4H2,1H3,(H,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJYREVMAVTLDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide](/img/structure/B6534337.png)
![4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[(naphthalen-1-yl)methyl]piperazine-1-carboxamide](/img/structure/B6534345.png)
![4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B6534354.png)
![4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(2-methylphenyl)piperazine-1-carboxamide](/img/structure/B6534359.png)
![4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B6534366.png)
![N-(diphenylmethyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide](/img/structure/B6534374.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-1-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6534384.png)
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B6534393.png)

![1-(2-chlorophenyl)-3-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)urea](/img/structure/B6534407.png)

![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclopropanecarboxamide](/img/structure/B6534438.png)
![N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B6534446.png)
![N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide](/img/structure/B6534448.png)